molecular formula C20H27NO3 B8805380 Tralkoxydim

Tralkoxydim

Cat. No. B8805380
M. Wt: 329.4 g/mol
InChI Key: DQFPEYARZIQXRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04760192

Procedure details

Ethoxyamine hydrochloride (0.45 g) and then aqueous 1% sodium hydroxide (18.4 ml) were added to a solution of 3-hydroxy-5-mesityl-2-propionylcyclohex-2-en-1-one (1.2 g; 4.2 mmole) in anhydrous absolute ethanol (200 ml). The mixture was stirred at room temperature for a period of 4 hours and then the ethanol was removed by evaporation under reduced pressure using a rotary evaporator. The residue was treated with dichloromethane and the organic phase was washed twice with dilute aqueous hydrochloric acid and twice with water. The organic phase was dried over anhydrous sodium sulfate and the solvent was removed by evaporation under reduced pressure to give the product, 2-[1-(ethoxyimino)propyl]-3-hydroxy-5-mesitylcyclohex-2-en-1-one (1.25 g; 93%), as a pale yellow oil.
Quantity
0.45 g
Type
reactant
Reaction Step One
Quantity
18.4 mL
Type
reactant
Reaction Step One
Name
3-hydroxy-5-mesityl-2-propionylcyclohex-2-en-1-one
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[CH2:2]([O:4][NH2:5])[CH3:3].[OH-].[Na+].[OH:8][C:9]1[CH2:14][CH:13]([C:15]2[C:20]([CH3:21])=[CH:19][C:18]([CH3:22])=[CH:17][C:16]=2[CH3:23])[CH2:12][C:11](=[O:24])[C:10]=1[C:25](=O)[CH2:26][CH3:27]>C(O)C>[CH2:2]([O:4][N:5]=[C:25]([C:10]1[C:9](=[O:8])[CH2:14][CH:13]([C:15]2[C:20]([CH3:21])=[CH:19][C:18]([CH3:22])=[CH:17][C:16]=2[CH3:23])[CH2:12][C:11]=1[OH:24])[CH2:26][CH3:27])[CH3:3] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
0.45 g
Type
reactant
Smiles
Cl.C(C)ON
Name
Quantity
18.4 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
3-hydroxy-5-mesityl-2-propionylcyclohex-2-en-1-one
Quantity
1.2 g
Type
reactant
Smiles
OC1=C(C(CC(C1)C1=C(C=C(C=C1C)C)C)=O)C(CC)=O
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for a period of 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the ethanol was removed by evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
ADDITION
Type
ADDITION
Details
The residue was treated with dichloromethane
WASH
Type
WASH
Details
the organic phase was washed twice with dilute aqueous hydrochloric acid and twice with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed by evaporation under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)ON=C(CC)C=1C(CC(CC1O)C1=C(C=C(C=C1C)C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.25 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 90.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04760192

Procedure details

Ethoxyamine hydrochloride (0.45 g) and then aqueous 1% sodium hydroxide (18.4 ml) were added to a solution of 3-hydroxy-5-mesityl-2-propionylcyclohex-2-en-1-one (1.2 g; 4.2 mmole) in anhydrous absolute ethanol (200 ml). The mixture was stirred at room temperature for a period of 4 hours and then the ethanol was removed by evaporation under reduced pressure using a rotary evaporator. The residue was treated with dichloromethane and the organic phase was washed twice with dilute aqueous hydrochloric acid and twice with water. The organic phase was dried over anhydrous sodium sulfate and the solvent was removed by evaporation under reduced pressure to give the product, 2-[1-(ethoxyimino)propyl]-3-hydroxy-5-mesitylcyclohex-2-en-1-one (1.25 g; 93%), as a pale yellow oil.
Quantity
0.45 g
Type
reactant
Reaction Step One
Quantity
18.4 mL
Type
reactant
Reaction Step One
Name
3-hydroxy-5-mesityl-2-propionylcyclohex-2-en-1-one
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[CH2:2]([O:4][NH2:5])[CH3:3].[OH-].[Na+].[OH:8][C:9]1[CH2:14][CH:13]([C:15]2[C:20]([CH3:21])=[CH:19][C:18]([CH3:22])=[CH:17][C:16]=2[CH3:23])[CH2:12][C:11](=[O:24])[C:10]=1[C:25](=O)[CH2:26][CH3:27]>C(O)C>[CH2:2]([O:4][N:5]=[C:25]([C:10]1[C:9](=[O:8])[CH2:14][CH:13]([C:15]2[C:20]([CH3:21])=[CH:19][C:18]([CH3:22])=[CH:17][C:16]=2[CH3:23])[CH2:12][C:11]=1[OH:24])[CH2:26][CH3:27])[CH3:3] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
0.45 g
Type
reactant
Smiles
Cl.C(C)ON
Name
Quantity
18.4 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
3-hydroxy-5-mesityl-2-propionylcyclohex-2-en-1-one
Quantity
1.2 g
Type
reactant
Smiles
OC1=C(C(CC(C1)C1=C(C=C(C=C1C)C)C)=O)C(CC)=O
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for a period of 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the ethanol was removed by evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
ADDITION
Type
ADDITION
Details
The residue was treated with dichloromethane
WASH
Type
WASH
Details
the organic phase was washed twice with dilute aqueous hydrochloric acid and twice with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed by evaporation under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)ON=C(CC)C=1C(CC(CC1O)C1=C(C=C(C=C1C)C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.25 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 90.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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